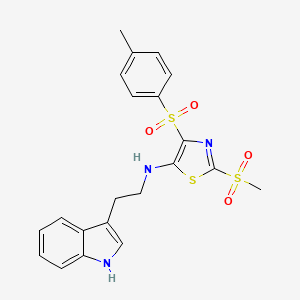

N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a structurally complex thiazole derivative featuring a methylsulfonyl group at position 2, a tosyl (4-methylbenzenesulfonyl) group at position 4, and an indole-ethylamine substituent at position 3. The compound combines a thiazole core with sulfonyl and indole moieties, which are pharmacophores associated with diverse biological activities, including kinase inhibition and central nervous system (CNS) modulation. Its synthesis likely involves multi-step reactions, such as sulfonation, nucleophilic substitution, and coupling with indole derivatives. The indole group may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(29-21(24-20)30(2,25)26)22-12-11-15-13-23-18-6-4-3-5-17(15)18/h3-10,13,22-23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTQOQMXYHXDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Activité Biologique

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine , commonly referred to as an indole derivative, is part of a larger class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Molecular Formula and Weight

- Molecular Formula : C22H24N2O7S

- Molecular Weight : 460.5 g/mol

The structure of this compound includes an indole moiety, a thiazole ring, and a sulfonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For example, compounds with similar structures have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli . The compound may exhibit similar properties due to its structural similarities.

Anti-inflammatory Properties

The anti-inflammatory effects of related indole derivatives have been extensively studied. Compounds that inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX) are particularly promising. For instance, certain derivatives demonstrated significant inhibition of these enzymes, suggesting potential applications in treating inflammatory conditions .

Cytotoxicity and Antiproliferative Effects

Indole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that some synthesized compounds displayed significant antiproliferative activity against rapidly dividing cancer cells, such as A549 lung cancer cells . This suggests that the compound could be further investigated for its anticancer potential.

Study 1: Synthesis and Evaluation of Indole Derivatives

A study focused on synthesizing N-methylsulfonyl-indole derivatives found that several compounds exhibited dual COX-2/5-LOX inhibitory activity. The most active compounds were subjected to pharmacokinetic studies to evaluate their safety profiles .

Study 2: Antibacterial Efficacy Against MRSA

Another research effort highlighted the antibacterial activity of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .

Data Table: Biological Activities of Related Compounds

Comparaison Avec Des Composés Similaires

Sulfonyl-Thiazole Derivatives

- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (): This compound shares dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) but lacks the indole-ethylamine moiety. The 3-methoxypropyl chain may improve solubility compared to the indole-ethyl group in the target compound.

- 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (): Features a pyridinylmethyl group instead of indole-ethylamine. Key Difference: Pyridine substituents may alter binding affinity compared to indole, affecting target selectivity .

Thiadiazole Analogues

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.